molecular formula C7H6BrClMg B3426248 Magnesium, bromo(3-chloro-4-methylphenyl)- CAS No. 515158-85-7

Magnesium, bromo(3-chloro-4-methylphenyl)-

Cat. No.: B3426248
CAS No.: 515158-85-7
M. Wt: 229.78 g/mol
InChI Key: XQLVSPRXTWDGNL-UHFFFAOYSA-M
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Description

Magnesium, bromo(3-chloro-4-methylphenyl)- is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the field of organic chemistry for its ability to introduce the 3-chloro-4-methylphenyl group into various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium, bromo(3-chloro-4-methylphenyl)- typically involves the reaction of 3-chloro-4-methylbromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

    Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.

    Magnesium Activation: Magnesium turnings are added to the flask, and a small amount of iodine or a few drops of bromine can be added to activate the magnesium surface.

    Addition of 3-chloro-4-methylbromobenzene: A solution of 3-chloro-4-methylbromobenzene in dry ether or THF is added dropwise to the flask containing magnesium turnings.

    Reaction Conditions: The mixture is stirred and heated to reflux until the magnesium is completely consumed, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo(3-chloro-4-methylphenyl)- follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often used to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the Grignard reagent while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(3-chloro-4-methylphenyl)- undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

    Substitution Reactions: Can undergo halogen-metal exchange reactions with other halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Solvents: Anhydrous ether or THF to maintain the reactivity of the Grignard reagent.

Major Products Formed

    Alcohols: From the reaction with carbonyl compounds.

    Biaryl Compounds: From coupling reactions.

    Carboxylic Acids: From the reaction with carbon dioxide.

Scientific Research Applications

Magnesium, bromo(3-chloro-4-methylphenyl)- is widely used in scientific research for:

    Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.

    Material Science: For the preparation of functionalized polymers and advanced materials.

    Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of magnesium, bromo(3-chloro-4-methylphenyl)- involves the formation of a highly reactive organomagnesium species. This species acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through the formation of a carbon-magnesium bond, followed by subsequent transformations depending on the nature of the substrate and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo(4-chlorophenyl)-
  • Magnesium, bromo(2-chloro-4-methylphenyl)-
  • Magnesium, bromo(3-methylphenyl)-

Uniqueness

Magnesium, bromo(3-chloro-4-methylphenyl)- is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in various organic transformations, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

magnesium;1-chloro-2-methylbenzene-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLVSPRXTWDGNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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